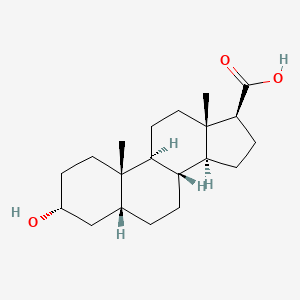

Isoetianic acid

説明

Isoetianic acid (3β-hydroxy-5β-androstane-17β-carboxylic acid) is a short-chain bile acid derivative characterized by a steroid nucleus with a hydroxyl group at the 3β position and a carboxylic acid group at the 17β position. It is metabolized in the liver via stereospecific pathways, involving epimerization and subsequent glucuronidation. Studies in rats demonstrate that isoetianic acid undergoes inversion of its 3β-hydroxyl group to form etianic acid (3α-hydroxy-5β-androstane-17β-carboxylic acid), which is then conjugated with glucuronic acid for biliary excretion . This metabolic pathway highlights the importance of stereochemistry in hepatic processing of bile acids.

特性

CAS番号 |

38775-99-4 |

|---|---|

分子式 |

C20H32O3 |

分子量 |

320.5 g/mol |

IUPAC名 |

(3R,5R,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid |

InChI |

InChI=1S/C20H32O3/c1-19-9-7-13(21)11-12(19)3-4-14-15-5-6-17(18(22)23)20(15,2)10-8-16(14)19/h12-17,21H,3-11H2,1-2H3,(H,22,23)/t12-,13-,14+,15+,16+,17-,19+,20+/m1/s1 |

InChIキー |

KAYYIYDHRSEWHR-VBBBUPHZSA-N |

SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)O)C)O |

異性体SMILES |

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)O)C)O |

正規SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)O)C)O |

同義語 |

3 alpha-hydroxy-5 beta-androstan-17 beta-carboxylic acid 3 alpha-hydroxy-5 beta-etianic acid 3-hydroxyetianic acid isoetianic acid |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Analogues

Isoetianic acid shares structural and metabolic similarities with several bile acids and synthetic derivatives. Key compounds for comparison include:

Etianic Acid (3α-Hydroxy-5β-Androstane-17β-Carboxylic Acid)

- Structural Differences : Etianic acid differs from isoetianic acid only in the configuration of the 3-hydroxyl group (3α vs. 3β).

- It is directly glucuronidated at the hydroxyl or carboxyl group by hepatic enzymes like UGT1A3 .

- Biliary Recovery : In rats, etianic acid derivatives account for >90% of biliary metabolites after isoetianic acid administration, suggesting higher metabolic efficiency for the 3α configuration .

Norursodeoxycholic Acid (NorUDCA)

- Structural Differences: NorUDCA (3α,7β-dihydroxy-24-nor-5β-cholan-23-oic acid) is a synthetic bile acid with a shortened side chain (C23 instead of C24) compared to natural bile acids.

- Metabolism: Similar to isoetianic acid, NorUDCA undergoes carboxyl-group glucuronidation via UGT1A3.

- Functional Role: NorUDCA is used therapeutically for cholestatic liver diseases, leveraging its resistance to bacterial deconjugation and choleretic effects.

Lithocholic Acid (LCA)

- Structural Differences : LCA (3α-hydroxy-5β-cholan-24-oic acid) has a longer C24 side chain compared to isoetianic acid.

- Metabolism : LCA is glucuronidated at the 3α-hydroxyl group by UGT1A3, similar to etianic acid. Its hepatotoxicity is mitigated through sulfation and glucuronidation.

Metabolic Pathways and Enzymatic Specificity

The hepatic metabolism of isoetianic acid and its analogues involves UGT1A3, which conjugates the carboxyl group of short-chain bile acids. Key findings include:

- Stereochemical Impact : The 3β-hydroxyl configuration of isoetianic acid necessitates epimerization to the 3α-form (etianic acid) before efficient glucuronidation. This step introduces a kinetic barrier, reducing metabolic efficiency compared to etianic acid .

- UGT1A3 Versatility: UGT1A3 conjugates both natural (e.g., etianic acid) and synthetic (e.g., NorUDCA) bile acids, regardless of side-chain length, underscoring its broad substrate specificity .

Research Findings and Implications

Epimerization Mechanism : Isoetianic acid undergoes oxidation to a 3-oxo intermediate during epimerization, with partial retention of tritium labels, suggesting a reversible dehydrogenase-mediated process .

Therapeutic Potential: NorUDCA’s resistance to bacterial modification and efficient glucuronidation make it a superior candidate for treating cholestasis compared to isoetianic acid, which requires metabolic activation .

Q & A

Q. What are the critical considerations for ensuring reproducibility in Isoetianic acid synthesis?

Reproducibility requires rigorous documentation of reaction conditions (e.g., temperature, solvent purity, catalyst loading) and validation via analytical techniques (e.g., NMR, HPLC). For novel compounds, provide full spectral data and purity metrics (≥95% by HPLC). For known compounds, cite established protocols and confirm identity via comparative analysis (e.g., melting point, IR spectroscopy) .

Q. How should researchers characterize Isoetianic acid derivatives with structural ambiguity?

Use a multi-technique approach:

Q. What experimental parameters influence Isoetianic acid stability in biological systems?

Stability assays should account for pH (simulate physiological ranges: 4.5–7.4), temperature (37°C for in vitro models), and enzymatic exposure (e.g., liver microsomes for metabolic stability). Include controls with antioxidants (e.g., BHT) to assess oxidative degradation .

Advanced Research Questions

Q. How can researchers resolve contradictory data on Isoetianic acid’s mechanism of action in enzymatic inhibition?

Q. What statistical approaches are optimal for analyzing clustered data in Isoetianic acid toxicity studies?

Apply mixed-effects models to account for biological replicates and nested variables (e.g., cell line batches). For dose-dependent toxicity, use nonlinear regression (e.g., log-logistic curves) with Bonferroni correction for multiple comparisons .

Q. How to design a study investigating Isoetianic acid’s ecological impact without prior environmental data?

- Tiered testing : Start with acute toxicity assays (e.g., Daphnia magna LC50) followed by chronic exposure models (e.g., algal growth inhibition).

- Fate analysis : Track degradation pathways via LC-QTOF-MS and quantify bioaccumulation potential (log ) .

Methodological Guidance

Q. What strategies mitigate batch-to-batch variability in Isoetianic acid production?

- Process Analytical Technology (PAT) : Real-time monitoring (e.g., in-line Raman spectroscopy) to adjust reaction parameters dynamically.

- Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., stirring rate, reagent stoichiometry) .

Q. How to validate Isoetianic acid’s role in a multi-component synergistic system?

- Isobolographic analysis : Quantify synergy/additivity via combination index (CI) calculations.

- Knockout studies : Use CRISPR/Cas9 to silence putative targets and assess effect attenuation .

Research Design & Reporting

Q. What criteria define a robust hypothesis for Isoetianic acid’s pharmacological activity?

Hypotheses must be falsifiable and grounded in prior evidence (e.g., structural analogs with known activity). Use PICOT framework: P opulation (cell/animal model), I ntervention (dose/duration), C omparator (positive/negative controls), O utcome (quantitative endpoint), T imeframe .

Q. How to structure a manuscript addressing conflicting Isoetianic acid bioactivity findings?

- Introduction : Highlight gaps (e.g., "Prior studies disagree on COX-2 inhibition potency").

- Methods : Detail assay conditions (e.g., cell passage number, serum concentration).

- Discussion : Propose resolution pathways (e.g., "Differences in IC50 may stem from protein binding variability") .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。